Allyl(tert-butyl)dimethylsilane
Overview
Description
Allyl(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C9H20Si. It is a colorless to almost colorless clear liquid with a molecular weight of 156.34 g/mol . This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl(tert-butyl)dimethylsilane can be synthesized through various methods. One common method involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes. Another method involves the use of a second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, which enables the preparation of allylsilanes using the palladium-catalyzed silyl-Heck reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of nickel and copper catalysts in regiodivergent synthesis from allylic alcohols has also been reported to provide good yields and excellent selectivity .
Chemical Reactions Analysis
Types of Reactions
Allyl(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, nickel catalysts, and various oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and neutral pH to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of allyl(tert-butyl)dimethylsilane involves the formation of silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved include the stabilization of positive charges through hyperconjugation and the formation of new carbon-carbon bonds at specific positions . The electron-donating strength of the carbon-silicon bond plays a crucial role in these reactions, influencing the site of reaction and stereoselectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to allyl(tert-butyl)dimethylsilane include:
- Allyltrimethylsilane
- Vinyltrimethylsilane
- (But-3-ynyloxy)(tert-butyl)dimethylsilane
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group enhances the stability of the compound and influences its reactivity compared to other allylsilanes .
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUNQGXJIFEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440971 | |
Record name | Allyl(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-22-3 | |
Record name | Allyl(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl(tert-butyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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